molecular formula C17H15FN2O3 B12186888 3-(2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B12186888
M. Wt: 314.31 g/mol
InChI Key: SXJGJTUTBUJABF-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a fluorobenzyl group and two methoxy groups attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Methoxylation: The methoxy groups are usually introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, while the methoxy groups can undergo demethylation under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the fluorobenzyl or methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s ability to interact with biological membranes, while the methoxy groups could influence its solubility and bioavailability. The quinazolinone core is known to interact with various enzymes and receptors, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
  • 3-(2-bromobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
  • 3-(2-methylbenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Uniqueness

3-(2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved biological activity and therapeutic potential.

Properties

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C17H15FN2O3/c1-22-15-7-12-14(8-16(15)23-2)19-10-20(17(12)21)9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3

InChI Key

SXJGJTUTBUJABF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC=CC=C3F)OC

Origin of Product

United States

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